molecular formula C11H8BrN3O2 B7562749 3-(5-Bromopyrimidin-2-yl)oxybenzamide

3-(5-Bromopyrimidin-2-yl)oxybenzamide

Cat. No.: B7562749
M. Wt: 294.10 g/mol
InChI Key: FASQWIYEPZXIOR-UHFFFAOYSA-N
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Description

3-(5-Bromopyrimidin-2-yl)oxybenzamide is a brominated pyrimidine derivative featuring a benzamide moiety linked via an ether oxygen to the pyrimidine ring. Pyrimidine derivatives are well-documented for their broad pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O2/c12-8-5-14-11(15-6-8)17-9-3-1-2-7(4-9)10(13)16/h1-6H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASQWIYEPZXIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(5-Bromopyrimidin-2-yl)oxybenzamide with key analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.

Structural and Physicochemical Comparisons

Table 1: Key Parameters of this compound and Analogs
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Structural Similarity (%) Source
This compound C₁₁H₈BrN₃O₂* 306.11 5-Br-pyrimidine, benzamide Reference -
SBI-0206965 (1884220-36-3) C₂₁H₂₁BrN₄O₅ 489.32 Trimethoxyphenyl, methylbenzamide 59.7
5-(5-Bromo-2-chloro-3-pyridinyl)pyrimidine (1335051-87-0) C₉H₅BrClN₃ 285.51 Pyridinyl, Cl substituent Not quantified
4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl) hydrazonemonohydrate C₁₂H₁₁BrN₄O·H₂O 353.16 Hydrazone, methoxy group Not quantified
Key Observations:

SBI-0206965 (CAS:1884220-36-3): This compound shares a bromopyrimidine core but incorporates a trimethoxyphenylamino group and a methylbenzamide substituent. The addition of three methoxy groups increases molecular weight (489.32 vs. Despite 59.7% structural similarity, the trimethoxyphenyl group may confer distinct target selectivity, such as kinase inhibition, as seen in related anticancer agents.

5-(5-Bromo-2-chloro-3-pyridinyl)pyrimidine (CAS:1335051-87-0) :

  • Replaces the benzamide moiety with a chlorinated pyridinyl ring.
  • The chlorine atom introduces electronegativity, altering electronic distribution and possibly improving metabolic stability compared to bromine .

4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl) hydrazonemonohydrate: Features a hydrazone linker instead of an ether bond, with a methoxybenzaldehyde group. Hydrazones are known for pH-dependent hydrolysis, which could limit bioavailability compared to the stable ether linkage in this compound .

Pharmacological Implications

  • Antibacterial Activity : Pyrimidine hydrazones (e.g., compound) exhibit antibacterial properties, but the ether-linked benzamide in this compound may reduce susceptibility to enzymatic degradation, prolonging efficacy .
  • Metabolic Stability : The chloro-pyridinyl analog (CAS:1335051-87-0) may exhibit slower hepatic clearance due to chlorine’s resistance to oxidative metabolism compared to bromine .

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